Bis(1,2-bis(diphenylphosphino)ethane)palladium(0)

Descripción

Historical Development and Discovery

The development of bis[1,2-bis(diphenylphosphino)ethane]palladium(0) emerged from the broader evolution of palladium chemistry and diphosphine ligand systems in the latter half of the 20th century. The foundational understanding of palladium's catalytic properties began with the discovery of the Wacker process in 1959, which marked the first milestone in organopalladium chemistry. This breakthrough was followed by Richard F. Heck's pioneering work in 1968, where he published seven consecutive articles on palladium-mediated transformations, including the arylation and vinylation of olefins that would later become known as the Mizoroki-Heck reaction.

The specific development of bis[1,2-bis(diphenylphosphino)ethane]palladium(0) built upon the recognition that palladium strongly prefers oxidation states 0 and +2, separated by a relatively narrow energy gap, making it an excellent catalyst for both oxidation and reduction reactions. The compound's emergence was facilitated by the understanding that bidentate coordination to a metal center through five-membered rings provides a distinct entropic advantage relative to monodentate coordination, leading to enhanced stability of the resulting complexes.

Research into 1,2-bis(diphenylphosphino)ethane and its derivatives gained momentum as scientists recognized these structural motifs as highly important in organic synthesis, particularly as diphosphine ligands with a C₂-alkyl-linker chain. The ability of 1,2-bis(diphenylphosphino)ethane to bind to many metal centers in a bidentate fashion, stabilizing the corresponding metal complex via the chelation effect, made it particularly attractive for transition-metal-catalyzed transformations.

Significance in Organometallic Chemistry

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) holds exceptional significance in organometallic chemistry due to its versatile catalytic properties and structural characteristics. The compound serves as a highly effective catalyst in various organic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura, Stille, Heck, Sonogashira, Negishi, Hiyama, and Buchwald-Hartwig cross-coupling reactions.

The significance of this compound extends beyond its catalytic applications to its role as a model system for understanding palladium chemistry. Research has demonstrated that the compound can undergo ligand redistribution processes, as evidenced by studies showing the isolation of related palladium complexes through structural rearrangements. These investigations have provided crucial insights into the activation processes of palladium catalysts and the formation of highly active catalytic species.

Recent computational studies using the artificial force induced reaction method have highlighted the compound's role in advancing synthetic methodologies. These theoretical investigations have guided the development of new synthetic approaches for both symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane derivatives, demonstrating the compound's continued relevance in contemporary research.

The compound's importance is further underscored by its application in pharmaceutical development, where it plays a crucial role in the synthesis of active pharmaceutical ingredients through efficient carbon-carbon bond formation. In material science, bis[1,2-bis(diphenylphosphino)ethane]palladium(0) aids in the creation of advanced polymers and nanomaterials, enhancing properties such as conductivity and strength.

Key Structural and Electronic Features

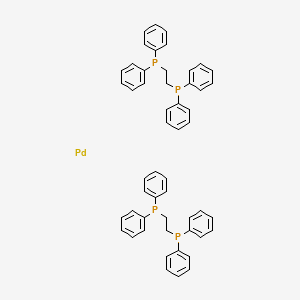

The structural architecture of bis[1,2-bis(diphenylphosphino)ethane]palladium(0) centers around a palladium(0) metal center coordinated by two 1,2-bis(diphenylphosphino)ethane ligands in a bidentate fashion. The compound exhibits a molecular weight of 903.25 g/mol and crystallizes as a light yellow to brown powder or crystalline material.

Table 1: Fundamental Chemical and Physical Properties

The electronic structure of the compound reflects the characteristic properties of palladium(0) complexes. The palladium center adopts a 14-electron configuration, which contributes to the compound's reactivity as a catalyst precursor. The 1,2-bis(diphenylphosphino)ethane ligands are labile, allowing for facile substitution reactions that are essential for catalytic activity.

Crystallographic studies have revealed important structural details about related palladium-1,2-bis(diphenylphosphino)ethane complexes. For instance, research on palladium(II) mixed-ligand complexes has shown that the 1,2-bis(diphenylphosphino)ethane ligand can exhibit different coordination modes depending on the overall complex composition. Single-crystal X-ray diffraction studies have demonstrated that palladium centers in these systems typically adopt distorted square-planar geometries.

Table 2: Spectroscopic Characteristics

The compound's stability arises from the chelation effect provided by the bidentate 1,2-bis(diphenylphosphino)ethane ligands, which form five-membered chelate rings with the palladium center. This configuration provides both thermodynamic stability and kinetic accessibility for catalytic transformations. The moderately large van der Waals radius of palladium, combined with its high number of d-electrons, results in classification as a "soft" metal center with high affinity for soft donors like phosphorus.

Recent studies have explored the formation of multinuclear palladium complexes bridged by various ligands, providing insights into the potential for bis[1,2-bis(diphenylphosphino)ethane]palladium(0) to participate in more complex structural arrangements. These investigations have revealed that the compound can undergo oxidative addition reactions with various substrates, leading to the formation of palladium(II) species that maintain the 1,2-bis(diphenylphosphino)ethane coordination environment.

Propiedades

IUPAC Name |

2-diphenylphosphanylethyl(diphenyl)phosphane;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFGMAGIYHHRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H48P4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369119 | |

| Record name | Pd(DIPHOS)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

903.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31277-98-2 | |

| Record name | Pd(DIPHOS)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Radical Difunctionalization of Ethylene with Diphosphine Precursors

A groundbreaking method for synthesizing Pd(dppe)₂ leverages radical-mediated difunctionalization of ethylene. As reported by Nature Communications, this approach utilizes 1,2-bis(diphenylphosphino)ethane (DPPE) analogues generated via photoredox catalysis . The reaction involves:

-

Substrate Preparation : Air-stable Ph₂P(O)H is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate the phosphine oxide.

-

Radical Generation : Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) photocatalyzes the formation of phosphinyl radicals under blue LED irradiation (440 nm).

-

Ethylene Insertion : Radical intermediates react with ethylene gas (10 atm) to form DPPE ligands.

-

Palladium Coordination : The generated DPPE ligands coordinate with palladium(0) precursors, yielding Pd(dppe)₂.

Key Data :

-

Conditions : 0.2 mol% Ir catalyst, 10 atm ethylene, dichloromethane solvent.

-

Advantage : Avoids glove-box requirements by using stable phosphine oxide precursors.

Reduction of Palladium(II) Precursors with DPPE Ligands

A conventional route involves reducing palladium(II) salts in the presence of DPPE ligands. For example:

-

Palladium Source : Pd(OAc)₂ (palladium(II) acetate) is dissolved in degassed toluene.

-

Ligand Addition : DPPE is introduced under inert atmosphere (N₂/Ar).

-

Reduction : Hydrazine hydrate or molecular hydrogen reduces Pd(II) to Pd(0), forming the complex.

Reaction Scheme :

Optimization Insights :

-

Temperature : 60–80°C improves reaction kinetics.

-

Solvent : Toluene or THF ensures ligand solubility.

-

Yield : 60–70%, with residual Pd(0) nanoparticles requiring column chromatography .

Ligand Substitution from Palladium(0) Precursors

Pd(dppe)₂ can be synthesized via ligand exchange using labile palladium(0) complexes:

-

Precursor Selection : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is preferred for its reactivity.

-

Ligand Displacement : DPPE displaces dba ligands in a 2:1 molar ratio.

Procedure :

-

Pd₂(dba)₃ (1 equiv) and DPPE (4 equiv) are stirred in THF at 25°C for 12 hours.

-

The product precipitates as an orange solid, filtered and washed with cold ethanol .

Yield : 85–90% with high purity (>99% by ³¹P NMR) .

One-Pot Synthesis from Elemental Palladium

Elemental palladium powder reacts directly with DPPE under reductive conditions:

-

Palladium Activation : Pd black is treated with HCl/NO₃⁻ to generate reactive Pd nanoparticles.

-

Ligand Coordination : DPPE is added in ethanol under H₂ atmosphere (1 atm).

-

Reduction : H₂ facilitates Pd(0) complex formation.

Challenges :

-

Kinetic Barriers : Requires prolonged reaction times (24–48 hours).

Comparative Analysis of Preparation Methods

| Method | Yield | Conditions | Scalability | Purity |

|---|---|---|---|---|

| Radical Difunctionalization | 75% | 10 atm ethylene, light | Moderate | High |

| Pd(II) Reduction | 60–70% | Hydrazine, 80°C | High | Medium |

| Ligand Substitution | 85–90% | Ambient temperature | High | Very High |

| Elemental Pd Reaction | 50% | H₂, 48 hours | Low | Low |

Mechanistic and Practical Considerations

-

Radical Pathway : The photoredox method (Method 1) offers a novel route but requires specialized equipment for high-pressure ethylene and light irradiation .

-

Ligand Exchange : Method 3 is optimal for lab-scale synthesis due to mild conditions and high yield .

-

Industrial Relevance : Method 2 balances cost and scalability, though purification remains challenging .

Análisis De Reacciones Químicas

Types of Reactions: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is primarily involved in cross-coupling reactions, including:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Stille Coupling

- Sonogashira Coupling

- Negishi Coupling

- Buchwald-Hartwig Amination

Common Reagents and Conditions: These reactions typically involve the use of organohalides and organometallic reagents such as boronic acids, stannanes, alkynes, and zinc reagents. The reactions are usually carried out in the presence of a base (e.g., potassium carbonate, sodium hydroxide) and a solvent (e.g., THF, toluene, dimethylformamide) under inert atmosphere conditions.

Major Products: The major products formed from these reactions are biaryl compounds, alkenes, alkynes, and amines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Aplicaciones Científicas De Investigación

Catalysis

Cross-Coupling Reactions

One of the primary applications of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is in catalyzing cross-coupling reactions such as Suzuki, Heck, and Stille reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

| Reaction Type | Description | Key Features |

|---|---|---|

| Suzuki Coupling | Couples aryl halides with boronic acids to form biaryl compounds. | High functional group tolerance; mild reaction conditions. |

| Heck Reaction | Couples alkenes with aryl halides to produce substituted alkenes. | Useful for synthesizing complex molecules; applicable to various substrates. |

| Stille Coupling | Involves the coupling of organostannanes with aryl halides. | Effective for forming C-C bonds; suitable for sensitive functional groups. |

Case studies demonstrate the efficiency of Pd(dppe)₂ in these reactions, often yielding high selectivity and conversion rates under mild conditions .

Pharmaceutical Development

In the pharmaceutical industry, Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) plays a crucial role in synthesizing active pharmaceutical ingredients (APIs). Its ability to facilitate the formation of complex organic molecules is invaluable in drug development.

Notable Applications:

- Synthesis of Anticancer Agents: Pd(dppe)₂ has been employed in the synthesis of various anticancer compounds by enabling the formation of crucial carbon-carbon bonds.

- Development of Antibiotics: The compound aids in creating complex structures required for effective antibiotic properties.

The efficiency of this palladium complex allows for streamlined synthesis processes, reducing the number of steps required to achieve desired compounds .

Material Science

In material science, Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is utilized in developing advanced materials such as polymers and nanomaterials. Its catalytic properties enhance material characteristics like conductivity and mechanical strength.

Applications:

- Polymer Synthesis: Used in polymerization reactions to create high-performance materials.

- Nanomaterials: Facilitates the synthesis of nanoparticles with specific properties for applications in electronics and photonics.

Research indicates that materials developed using Pd(dppe)₂ exhibit superior performance compared to those synthesized through traditional methods .

Environmental Chemistry

The compound is also significant in environmental chemistry, particularly in processes aimed at pollutant degradation. It contributes to greener chemistry practices by enabling reactions that minimize waste and energy consumption.

Environmental Applications:

- Pollutant Degradation: Pd(dppe)₂ has been studied for its effectiveness in catalytic degradation processes that break down environmental pollutants.

- Green Chemistry Initiatives: Its use aligns with principles of green chemistry by promoting efficient reactions that reduce harmful byproducts.

Studies have shown that using this palladium complex can lead to significant reductions in waste generation during chemical processes .

Mecanismo De Acción

The catalytic activity of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is attributed to its ability to facilitate the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The compound coordinates with the reactants, forming a palladium complex that undergoes oxidative addition to form a palladium(II) intermediate. This intermediate then undergoes transmetalation with the organometallic reagent, followed by reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

Comparación Con Compuestos Similares

Comparison with Similar Palladium Compounds

Palladium(II) Precursors

Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II) (PdCl₂(dppe))

- Oxidation State : Pd(II).

- Structure : Square-planar geometry with two chloride ligands and one dppe ligand.

- Reactivity : Requires reduction to Pd(0) for catalytic activity, often necessitating additives like phosphines or bases.

- Stability : More stable than Pd(0) complexes but less active in catalysis without activation .

| Property | Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) | PdCl₂(dppe) |

|---|---|---|

| Oxidation State | 0 | II |

| Ligand Environment | Two bidentate dppe ligands | One dppe + two Cl⁻ |

| Catalytic Activation | Directly active | Requires in situ reduction |

| Air Sensitivity | High | Moderate |

Other Pd(0) Complexes

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

- Ligand Type: Four monodentate triphenylphosphine (PPh₃) ligands.

- Reactivity : Rapid ligand dissociation generates active Pd(0) species, but labile PPh₃ ligands lead to faster catalyst decomposition.

Bis(tri-tert-butylphosphine)palladium(0)

- Ligand Bulkiness : Extremely bulky tri-tert-butylphosphine ligands.

- Reactivity : Superior for coupling sterically hindered substrates but less electron-rich than dppe-based complexes.

| Property | Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) | Pd(PPh₃)₄ |

|---|---|---|

| Ligand Denticity | Bidentate | Monodentate |

| Electron Density | High (strong σ-donor dppe) | Moderate |

| Stability | High (slow ligand dissociation) | Low |

| Substrate Scope | Moderate steric tolerance | Broad but less selective |

Ligand-Variation Complexes

[1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf))

- Ligand : dppf (ferrocene-backbone bidentate phosphine).

- Reactivity : Larger bite angle (~99° vs. dppe’s ~85°) enhances stability with bulky substrates.

- Applications : Preferred for aryl chlorides in Suzuki couplings due to stronger Pd–P bonding .

| Property | dppe-Based Pd(0) | dppf-Based Pd(II) |

|---|---|---|

| Bite Angle | ~85° | ~99° |

| Substrate Compatibility | Moderate bulk | High bulk |

| Oxidation State | 0 | II |

Heterogeneous Catalysts

Palladium on Carbon (Pd/C)

Research Findings and Performance Data

Catalytic Efficiency in Suzuki Coupling

| Catalyst | Turnover Number (TON) | Reaction Time | Conditions |

|---|---|---|---|

| Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) | 10⁴ | 2 h | RT, K₂CO₃, EtOH/H₂O |

| PdCl₂(dppe) | 10³ (after activation) | 6 h | 80°C, PPh₃, EtOH |

| Pd(PPh₃)₄ | 10⁴ | 1 h | RT, but lower yield |

Ligand Electronic Effects

- dppe: Strong σ-donor increases electron density at Pd, accelerating oxidative addition but slowing transmetallation.

Actividad Biológica

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0), commonly referred to as Pd(dppe)₂, is a significant organometallic complex known for its catalytic properties in various organic transformations. This compound has garnered attention not only for its utility in synthetic chemistry but also for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of Pd(dppe)₂, focusing on its mechanisms of action, efficacy against pathogens, and implications for therapeutic use.

- Molecular Formula : C₅₂H₄₈P₄Pd

- Molecular Weight : 903.25 g/mol

- CAS Number : 31277-98-2

- Appearance : Light yellow to brown solid

- Purity : ≥96%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of palladium complexes, including Pd(dppe)₂. The mechanisms through which these complexes exert their effects often involve:

- Interaction with DNA : Palladium complexes can bind to DNA, disrupting replication and transcription processes.

- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in metabolic pathways of microorganisms.

- Cell Membrane Disruption : The lipophilic nature of Pd(dppe)₂ allows it to penetrate microbial cell membranes, leading to cell death.

A systematic review indicated that palladium complexes rank among the top antimicrobial agents, showing significant activity against both bacterial and fungal strains without cytotoxic effects on mammalian cells .

Anticancer Activity

Palladium complexes are being explored as potential alternatives to platinum-based drugs like cisplatin. The biological activity of Pd(dppe)₂ in cancer treatment is characterized by:

- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that Pd(dppe)₂ exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells.

- Mechanism of Action : Similar to platinum drugs, Pd(dppe)₂ can form adducts with DNA and proteins, leading to apoptosis in cancer cells .

Table 1: Antimicrobial Efficacy of Palladium Complexes

| Compound | Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Pd(dppe)₂ | E. coli | 15 | |

| Pd(dppe)₂ | S. aureus | 12 | |

| Complex Pd1 | K. pneumonia | 10 | |

| Complex Pd2 | B. subtilis | 14 |

This table summarizes findings from multiple studies indicating that Pd(dppe)₂ and related palladium complexes exhibit substantial antimicrobial activity.

Table 2: Cytotoxicity Against Cancer Cell Lines

The cytotoxicity data illustrate the potential of Pd(dppe)₂ as a promising candidate for further development in cancer therapy.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing and characterizing Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)?

- Methodology : Synthesis typically involves reducing a Pd(II) precursor (e.g., PdCl₂) with a phosphine ligand (dppe: 1,2-bis(diphenylphosphino)ethane) in the presence of a reducing agent like hydrazine. Characterization requires multinuclear NMR (³¹P NMR for ligand coordination), elemental analysis, and X-ray crystallography to confirm the tetrahedral Pd(0) geometry. Air sensitivity necessitates handling under inert atmospheres (argon/glovebox) .

Q. How should Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) be stored and handled to maintain stability?

- Methodology : Store at 0–6°C in airtight, light-protected containers under argon. Use Schlenk-line techniques for transfer. Decomposition occurs upon exposure to air or moisture, leading to oxidized Pd species (e.g., PdO), which can be detected via color changes (yellow to brown) .

Q. What are the primary catalytic applications of this complex in organic synthesis?

- Methodology : It catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) due to its electron-rich Pd(0) center, which facilitates oxidative addition with aryl halides. Comparative studies show higher efficiency in electron-deficient substrates compared to Pd(PPh₃)₄ .

Q. How does this catalyst compare to Bis(triphenylphosphine)palladium(0) in terms of reactivity?

- Methodology : The dppe ligand provides stronger σ-donor and π-acceptor properties than PPh₃, stabilizing the Pd(0) center and enhancing oxidative addition rates. However, steric bulk may reduce efficiency in hindered substrates. Kinetic studies under identical conditions (solvent, temperature) are recommended for direct comparison .

Advanced Questions

Q. What mechanistic insights explain the role of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) in asymmetric catalysis?

- Methodology : The rigid dppe ligand enforces a specific coordination geometry, enabling enantioselective transformations. Mechanistic studies (e.g., DFT calculations, in-situ IR monitoring) reveal that ligand distortion during oxidative addition influences stereochemical outcomes. Contrast with Pd(dppf)Cl₂ highlights the impact of ligand flexibility .

Q. How does solvent polarity affect the stability and catalytic activity of this complex?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the Pd(0) center but may slow reaction rates due to strong solvation. Non-polar solvents (toluene, THF) enhance catalytic turnover but increase aggregation risks. Stability tests (TGA, UV-Vis degradation kinetics) under varying solvents provide empirical guidelines .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Heck reactions?

- Methodology : Discrepancies often arise from trace oxygen/water or ligand:Pd ratios. Replicate experiments under rigorously controlled conditions (e.g., degassed solvents, stoichiometric ligand additions). Compare turnover numbers (TONs) across studies using standardized substrates (e.g., bromobenzene) .

Q. What is the impact of substituting dppe with modified phosphine ligands on catalytic performance?

- Methodology : Ligands with electron-withdrawing groups (e.g., Xyl-BINAP) increase oxidative addition rates but reduce Pd(0) stability. Systematic substitution studies (e.g., dppe vs. dppp [1,3-bis(diphenylphosphino)propane]) coupled with cyclic voltammetry reveal correlations between ligand structure and redox potentials .

Q. Can this catalyst enable C–H activation in unfunctionalized arenes?

- Methodology : While less common, Pd(0)/dppe systems can mediate directed C–H arylation when paired with directing groups (e.g., pyridine, amides). Optimization requires fine-tuning base strength (Cs₂CO₃ vs. K₃PO₄) and temperature. Contrast with Pd(II) catalysts (e.g., Pd(OAc)₂) highlights redox-state-dependent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.